molecular formula C13H10IN3O2 B3873494 2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

Cat. No.: B3873494
M. Wt: 367.14 g/mol
InChI Key: YTSVPLBVXGMLGK-LZYBPNLTSA-N
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Description

2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a hydroxy group, an iodine atom, and a pyridinylmethylideneamino group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxy-5-iodobenzamide and pyridine-4-carbaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-iodobenzamide and pyridine-4-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The iodine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide.

    Reduction: Formation of 2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylamino]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The imine linkage and hydroxy group allow it to form hydrogen bonds and coordinate with metal ions, potentially inhibiting enzyme activity or modulating receptor function. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-iodobenzamide: Lacks the pyridinylmethylideneamino group, making it less versatile in chemical reactions.

    2-hydroxy-5-iodopyridine: Contains a pyridine ring but lacks the benzamide core, resulting in different chemical properties.

    N-[(E)-pyridin-4-ylmethylideneamino]benzamide:

Uniqueness

2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of the hydroxy, iodine, and pyridinylmethylideneamino groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O2/c14-10-1-2-12(18)11(7-10)13(19)17-16-8-9-3-5-15-6-4-9/h1-8,18H,(H,17,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSVPLBVXGMLGK-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)NN=CC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1I)C(=O)N/N=C/C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
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2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

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